

# A Comparative Guide to Niclosamide: Clinical Data and Mechanistic Insights

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## Compound of Interest

Compound Name: *Buclosamide*

Cat. No.: *B1193894*

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A Note on Nomenclature: The initial request for information on "**Buclosamide**" did not yield relevant clinical trial data. It is highly probable that this was a typographical error for "Niclosamide," an FDA-approved anthelmintic drug currently under investigation for various other indications. This guide will focus exclusively on the available data for Niclosamide.

Niclosamide is a salicylanilide derivative that has been used for decades to treat tapeworm infections.[1] More recently, its potential as an anticancer, anti-inflammatory, and antiviral agent has been a subject of extensive research. This is attributed to its ability to modulate multiple key cellular signaling pathways.[1][2] This guide provides a summary of the available clinical trial data for Niclosamide and details its mechanisms of action.

## Comparative Clinical Trial Data

Direct head-to-head clinical trials comparing Niclosamide with other active therapeutics are scarce in the publicly available literature. The majority of the studies are early-phase trials comparing Niclosamide to a placebo or providing single-arm data.

A topical formulation of Niclosamide has been investigated for the treatment of ulcerative colitis, specifically ulcerative proctitis (UP) and ulcerative proctosigmoiditis (UPS).

Clinical Trial Phase	Indication	Comparator	Key Efficacy Endpoint	Result	Adverse Events
Phase 2b[3] [4]	Ulcerative Proctitis (UP) and Ulcerative Proctosigmoiditis (UPS)	Not specified (builds on Phase 1b/2a data)	Clinical Remission	Data from a low-dose cohort in a previous Phase 1b/2a trial showed a 59% clinical remission rate.	Well-tolerated.
Phase 1 (Open-Label)	Active Distal Ulcerative Colitis	None (single-arm)	Clinical Remission	59% (10 out of 17 patients) achieved clinical remission after 6 weeks.	Well-tolerated; no serious adverse events reported. Fifteen mild adverse events were noted in 6 patients and were considered unrelated to the treatment.

Niclosamide is being explored as a therapeutic agent for various cancers, often in combination with existing treatments.

Clinical Trial Phase	Cancer Type	Combination Agent	Key Efficacy Endpoint	Result	Adverse Events
Phase 2 (NIKOLO Trial)	Metastatic Colorectal Cancer	Monotherapy	Progression-Free Survival at 4 months	To be assessed.	To be assessed.
Phase 1	Castration-Resistant Prostate Cancer (CRPC)	Enzalutamide	Safety and Pharmacokinetics	The study was closed for futility as plasma concentrations at the maximum tolerated dose (500mg TID) were not consistently above the expected therapeutic threshold. No PSA declines were observed.	Dose-limiting toxicities (prolonged grade 3 nausea, vomiting, diarrhea; and colitis) were observed at the 1000mg TID dose.
Preclinical (in vivo)	Triple-Negative Breast Cancer	Docetaxel	Anticancer Efficacy	The combination therapy showed a 67% greater anticancer effect compared to docetaxel alone.	Not specified.

The antiviral properties of Niclosamide have also been evaluated in the context of COVID-19.

Clinical Trial Phase	Indication	Comparator	Key Efficacy Endpoint	Result	Adverse Events
Phase 2 (Randomized, Placebo-Controlled)	Mild to Moderate COVID-19	Placebo	Oropharyngeal SARS-CoV-2 clearance at day 3	No statistically significant difference between the Niclosamide and placebo groups.	Well-tolerated; most common adverse events were headaches and cough, with no significant difference from placebo.

## Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and proprietary. However, a general overview of the methodologies used in the cited studies is provided below. For in-vitro studies that form the basis of our understanding of Niclosamide's mechanism of action, more specific protocols are available.

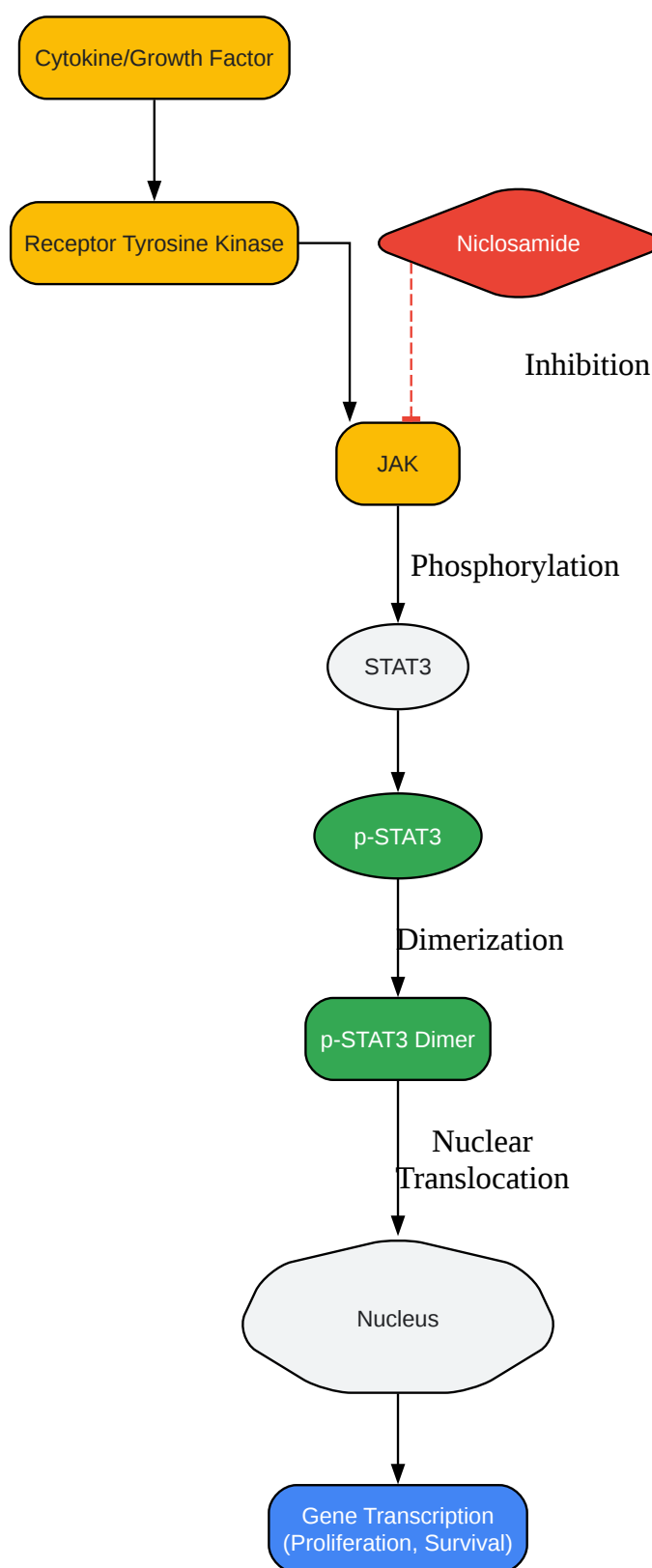
- **Objective:** To assess the safety of a Niclosamide enema in patients with mild-to-moderate, distal ulcerative colitis who had relapsed on maintenance therapy.
- **Study Design:** A phase 1, open-label, single-arm clinical trial.
- **Participants:** 17 patients with active ulcerative colitis.
- **Intervention:** Niclosamide enema (150 mg/60 mL) administered twice a day for 6 consecutive weeks.
- **Primary Endpoint:** Safety of the Niclosamide treatment.

- Secondary Endpoints: Clinical remission and improvements in endoscopic Mayo and histologic Geboes scores.
- Objective: To determine if Niclosamide inhibits the activation of the STAT3 signaling pathway.
- Cell Culture: Cancer cell lines with constitutively active STAT3 (e.g., Du145 prostate cancer cells) are cultured.
- Treatment: Cells are treated with varying concentrations of Niclosamide for a specified period (e.g., 24 hours).
- Protein Extraction: Cellular proteins are extracted from the treated and untreated cells.
- Western Blotting:
  - Proteins are separated by size using SDS-PAGE.
  - The separated proteins are transferred to a membrane (e.g., PVDF).
  - The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3) at a particular site (e.g., Tyr705).
  - A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
  - A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), indicating the amount of p-STAT3.
- Analysis: The intensity of the signal for p-STAT3 is compared between Niclosamide-treated and untreated cells to determine the inhibitory effect of Niclosamide. Total STAT3 levels are also measured as a control.

## Signaling Pathways and Mechanism of Action

Niclosamide's therapeutic potential stems from its ability to inhibit multiple oncogenic and inflammatory signaling pathways.

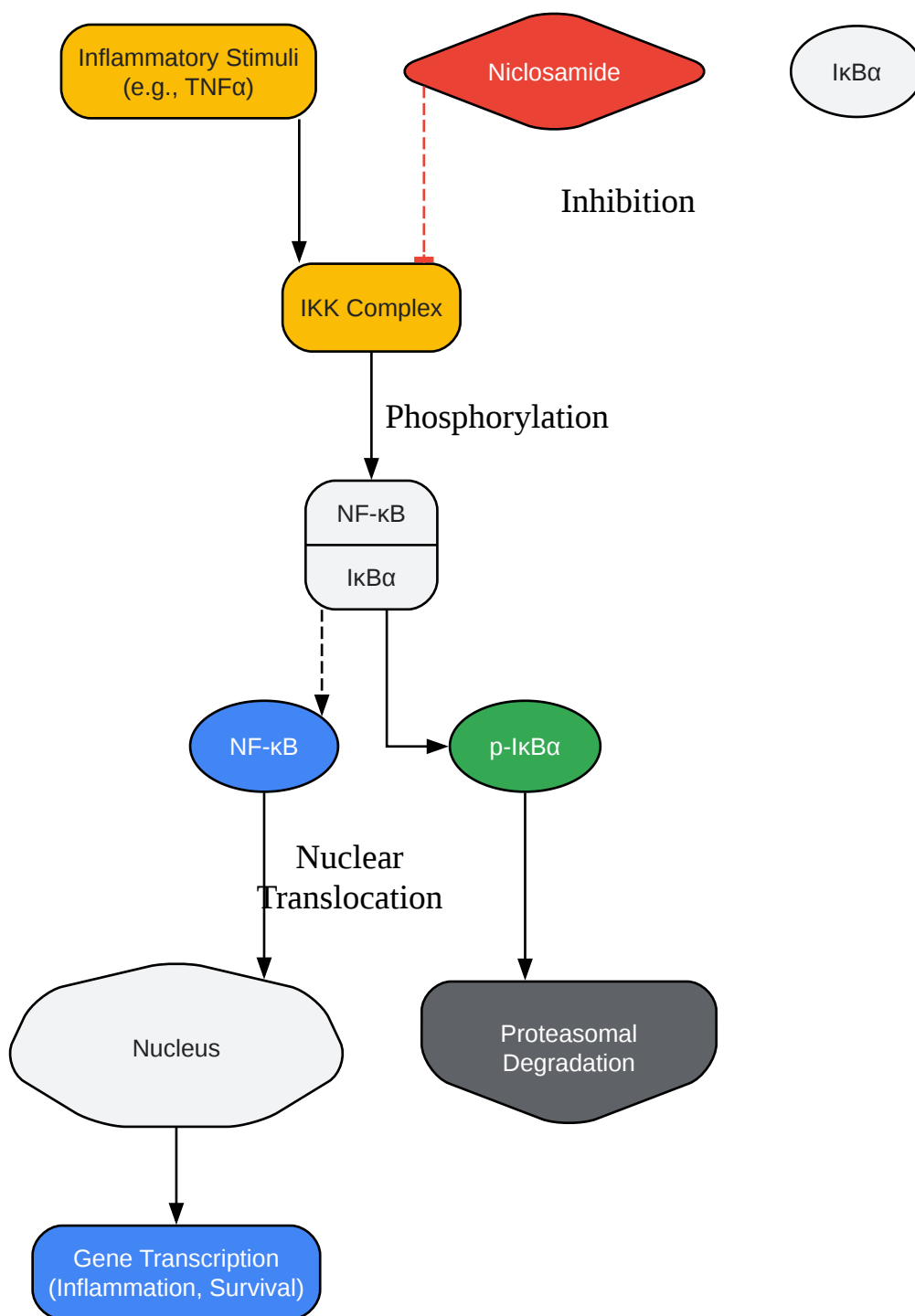
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively active. Niclosamide has been shown to inhibit the phosphorylation of STAT3, which is a critical step for its activation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.



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Niclosamide inhibits the STAT3 signaling pathway.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- $\kappa$ B) pathway is a crucial regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in many inflammatory diseases and cancers. Niclosamide has been shown to inhibit the NF- $\kappa$ B pathway by preventing the degradation of I $\kappa$ B $\alpha$ , which keeps NF- $\kappa$ B sequestered in the cytoplasm.

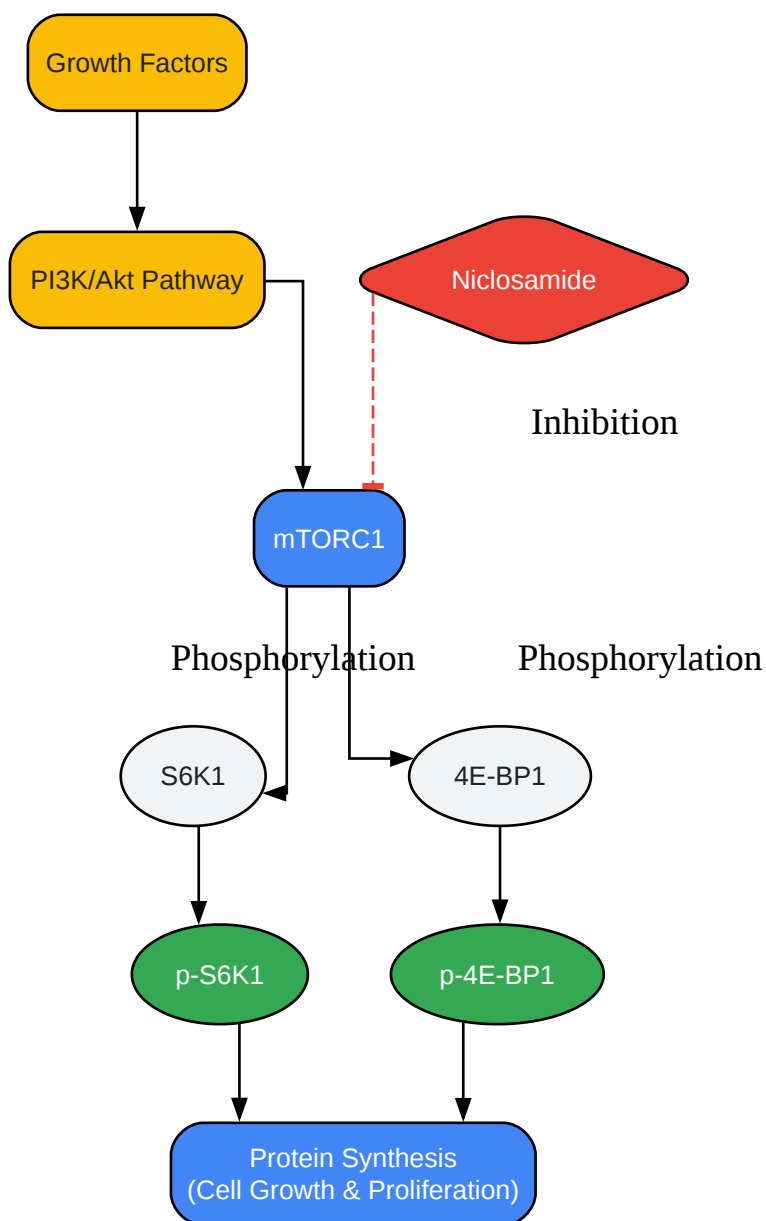




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Niclosamide's inhibitory effect on the NF- $\kappa$ B pathway.

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Niclosamide has been identified as an inhibitor of mTORC1 signaling. It has been shown to reduce the phosphorylation of downstream targets of mTORC1, such as 4E-BP1 and S6K1, which are critical for protein synthesis.



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Inhibition of the mTORC1 signaling pathway by Niclosamide.

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